(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

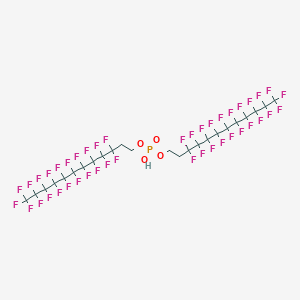

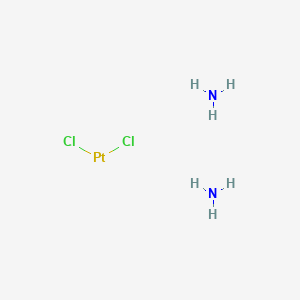

The compound of interest, "(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate," is closely related to the compounds discussed in the provided papers. Although the exact compound is not described, the papers provide insights into similar structures. For instance, the first paper discusses a crystal structure with a 3,4-dihydro-2H-pyran ring in a distorted half-boat conformation, which is a structural motif that might be relevant to the compound . The second paper describes a compound formed by a Koenigs–Knorr reaction, which is a method that could potentially be used for synthesizing the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the Koenigs–Knorr reaction, which is a glycosylation reaction that could be applicable to the synthesis of the compound of interest . This reaction typically involves the coupling of a glycosyl halide with an alcohol, which in the case of the compound from the second paper, was n-propanol . The synthesis details for the exact compound are not provided, but the method could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound of interest is likely to share features with the compounds described in the papers. The 3,4-dihydro-2H-pyran ring system is a common scaffold, and the conformation of this ring can impact the overall molecular geometry . The chair conformation of the central ring, as seen in the second paper, is a stable conformation that is often observed in pyran rings and could be expected in the compound of interest as well .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest can be inferred from the related structures. The presence of multiple acetyloxy groups suggests that the compound is likely to be polar and may have significant solubility in organic solvents. The crystal structure information from the first paper indicates that the compound may form supramolecular chains in the solid state, which could influence its crystallization behavior . The lack of significant intermolecular interactions such as hydrogen bonds, as noted in the second paper, could also be relevant to the compound's physical properties .

Aplicaciones Científicas De Investigación

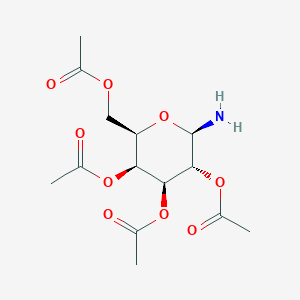

Synthesis and Structural Insights

This compound, due to its structural complexity, is often involved in studies focusing on synthetic methods and crystallography to understand its properties and potential applications further. For example, research conducted by Mönch et al. (2013) on a closely related compound, n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside, highlights the synthetic pathways involving Koenigs–Knorr reactions and provides insights into the crystal structure, emphasizing the chair conformation of the central ring without significant hydrogen bonds Mönch, B., Emmerling, F., Kraus, W., Becker, R., & Nehls, I. (2013).

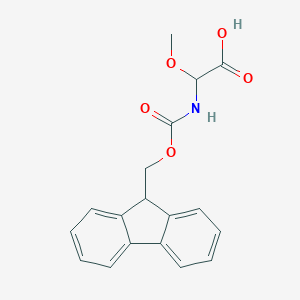

Chemical Modifications and Derivatives

The versatility of this compound is further illustrated by research into its derivatives and reactions. For instance, Mohammed et al. (2020) synthesized a new sugar imine molecule, showcasing the compound's utility in creating novel molecules through click chemistry reactions, highlighting its role in advancing synthetic organic chemistry and potentially new materials or pharmaceuticals Mohammed, M. J., Kadhum, A. A. H., Mohammed, A. I., & Al Rekabi, S. H. A. (2020).

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-aminooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5,15H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVYBLMOENOGGK-MBJXGIAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464577 |

Source

|

| Record name | (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate | |

CAS RN |

58484-22-3 |

Source

|

| Record name | (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S)-2-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B142127.png)

![(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one](/img/structure/B142133.png)

![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)